molecular formula C19H25BrN2 B10891140 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine

Cat. No.: B10891140
M. Wt: 361.3 g/mol
InChI Key: SWYIISUVTWEOOY-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, which can be achieved through a Diels-Alder reaction. The intermediate is then subjected to further functionalization to introduce the piperazine ring and the bromobenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidinopropan-1-one
  • 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene
  • ENDO-1-BICYCLO (2.2.1)HEPT-5-EN-2-YLMETHYL-3-PHENYL-UREA

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromobenzyl)piperazine is unique due to its specific combination of a bicyclic structure and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H25BrN2

Molecular Weight

361.3 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-bromophenyl)methyl]piperazine

InChI

InChI=1S/C19H25BrN2/c20-19-3-1-2-16(12-19)13-21-6-8-22(9-7-21)14-18-11-15-4-5-17(18)10-15/h1-5,12,15,17-18H,6-11,13-14H2

InChI Key

SWYIISUVTWEOOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC(=CC=C4)Br

Origin of Product

United States

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